Ginnalin A

Description

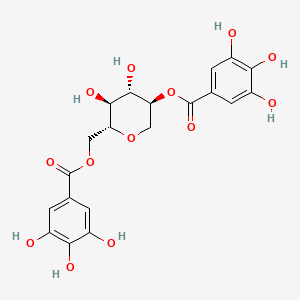

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O13 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1 |

InChI Key |

IGKWMHUOBKCUQU-LTCOOKNTSA-N |

SMILES |

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Synonyms |

ginnalin A |

Origin of Product |

United States |

Foundational & Exploratory

Ginnalin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a polyphenolic compound classified as a gallotannin, has garnered significant scientific interest for its diverse biological activities.[1][2] Isolated primarily from various Acer (maple) species, this natural product exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanisms of action. Special emphasis is placed on its modulation of key signaling pathways, including the Nrf2 antioxidant response and apoptosis. This document also includes detailed experimental protocols for the extraction, purification, and biological evaluation of this compound to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, also known as Aceritannin, is a hydrolyzable tannin characterized by a 1,5-anhydro-D-glucitol core.[1][2] Two galloyl (3,4,5-trihydroxybenzoyl) groups are attached to this central moiety at the 2- and 6-positions.[1] This specific digalloyl substitution pattern distinguishes it from other related compounds like Ginnalin B and C.[1][2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[1] |

| Synonyms | Ginnalin-A, Aceritannin[3] |

| CAS Number | 76746-56-0[1][3] |

| Molecular Formula | C₂₀H₂₀O₁₃[1] |

| Molecular Weight | 468.37 g/mol |

| InChI | InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1[1] |

| InChI Key | IGKWMHUOBKCUQU-LTCOOKNTSA-N[1] |

| SMILES | C1--INVALID-LINK--COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O[3] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in DMSO and Dimethylformamide (DMF). Slightly soluble in Ethanol (B145695). Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. |

Biological Activities and Mechanisms of Action

This compound has demonstrated a wide range of biological effects, which are primarily attributed to its antioxidant and pro-apoptotic properties.

Anticancer Activity

This compound exhibits significant anticancer activity against various cancer cell lines, including colon, breast, and liver cancer. Its primary mechanism involves the induction of apoptosis.

-

Induction of Apoptosis: this compound has been shown to upregulate the expression of several pro-apoptotic genes, including CASP3, CASP8, CASP9, CYCS (encoding cytochrome c), and p53. This leads to the activation of the caspase cascade and subsequent programmed cell death.

-

Cell Cycle Arrest: It can also induce cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.

The following table summarizes the reported IC₅₀ values of this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Cancer | 24.8 |

| SW480 | Colon Cancer | 22.0 |

| SW620 | Colon Cancer | 39.7 |

| Hep3B | Hepatocellular Carcinoma | 155 |

| MDA-MB-231 | Breast Cancer | 160 |

| MCF-7 | Breast Cancer | 300 |

Antioxidant Activity and Nrf2 Pathway Activation

This compound is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it can indirectly exert antioxidant effects by activating the Nrf2 signaling pathway.

-

Nrf2 Activation: this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Neuroprotective Effects

This compound has shown promise in the context of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic role for this compound in mitigating neurotoxicity.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from Acer species involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves of Acer tataricum subsp. ginnala).

-

Extract the powder with a suitable solvent (e.g., 80% methanol or ethanol) at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on a Sephadex LH-20 column.

-

Elute with a gradient of methanol in water to separate the components.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) with a C18 column.[4]

-

Use a gradient of acetonitrile (B52724) in water with a small amount of formic acid as the mobile phase.[4]

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[5][6][7][8]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[5]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the cell viability as a percentage of the vehicle control.

Gene Expression Analysis (qPCR)

This protocol is used to quantify the changes in the expression of apoptosis-related genes after treatment with this compound.[9][10][11][12][13]

Materials:

-

Cancer cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CASP3, CASP8, CASP9, BCL2, BAX, p53) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat the cells with this compound at a specific concentration (e.g., IC₅₀ value) for a defined period (e.g., 24 hours).

-

Extract total RNA from the cells using a commercial kit.[12]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[9][11]

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.[11]

Protein Analysis (Western Blot)

This protocol is used to detect changes in the protein levels of key components of the Nrf2 signaling pathway.[14][15][16][17][18]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with this compound as described for the qPCR experiment.

-

Lyse the cells and collect the protein extracts. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.[14][16]

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

-

Quantify the band intensities and normalize to a loading control like β-actin.[14]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to induce apoptosis in cancer cells and activate the Nrf2 antioxidant pathway highlights its potential for the development of novel therapeutics for cancer and diseases associated with oxidative stress. The experimental protocols provided in this guide are intended to facilitate further research into the pharmacological properties and mechanisms of action of this compound, ultimately paving the way for its potential clinical applications.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 3. This compound | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isca.in [isca.in]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. atcc.org [atcc.org]

- 9. media.tghn.org [media.tghn.org]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ginnalin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a notable gallotannin, has garnered significant attention within the scientific community due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative distribution in various plant species, and a detailed exploration of its postulated biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, purification, and characterization of this compound, serving as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a polyphenolic compound primarily found in plants belonging to the Acer (maple) genus[1][2][3][4]. It is a type of hydrolysable tannin characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached[5][6].

Key Plant Sources:

-

Acer ginnala (Amur Maple): The leaves of Acer ginnala are a particularly rich source of this compound[7][8]. This species is native to northeastern Asia and is widely cultivated as an ornamental plant[9].

-

Acer tataricum subsp. ginnala : This subspecies is also a significant source of this compound[3][5].

-

Acer rubrum (Red Maple): Found in the leaves, twigs, bark, and buds, this compound is a major phenolic constituent of the red maple[3][6][10].

-

Acer saccharum (Sugar Maple): The leaves of the sugar maple also contain this compound[9].

-

Acer okamotoanum (Okamoto's Maple): This species has been identified as a source of this compound from its leaves and twigs[3][6].

-

Acer saccharinum (Silver Maple): Investigations have confirmed the presence of this compound in the leaves of the silver maple[9][11].

-

Acer pycnanthum (Japanese Red Maple): The leaves of this species contain this compound and its precursors, Ginnalin B and C[12].

Distribution within the Plant:

This compound has been isolated from various parts of maple trees, including:

-

Twigs: Also contain significant amounts of the compound[3][6].

-

Buds: Acer rubrum buds have been noted to contain ample amounts of this compound[3][6].

Quantitative Analysis of this compound in Acer Species

The concentration of this compound can vary significantly depending on the Acer species, the specific plant part, and the extraction method used. The following table summarizes available quantitative data.

| Acer Species | Plant Part | Compound(s) Quantified | Concentration | Reference |

| Acer ginnala | Leaves | This compound | 80 mg/g (fresh weight) | [3][6] |

| Acer rubrum | Leaf Extract (Proprietary) | This compound | 47.8% of extract | [1][13] |

| Ginnalin B | 2.9% of extract | [1][13] | ||

| Ginnalin C | 1.3% of extract | [1][13] | ||

| Acer ginnala | Bark | This compound (Acertannin) | 1.05% | [14] |

| Ginnalin B | 0.73% | [14] | ||

| 3,6-di-O-galloyl-1,5-anhydro-D-glucitol | 0.48% | [14] | ||

| Methyl gallate | 0.66% | [14] | ||

| Gallic acid | 0.29% | [14] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with fundamental pathways in plant metabolism and proceeds through the specialized synthesis of gallotannins. The pathway can be divided into three main stages: the formation of the gallic acid precursor, the biosynthesis of the 1,5-anhydro-D-glucitol core, and the subsequent galloylation of the core structure.

Stage 1: Formation of Gallic Acid via the Shikimate Pathway

The biosynthesis of gallic acid, the galloyl moiety of this compound, originates from the shikimate pathway[1][15]. This pathway is a central route in plants for the production of aromatic amino acids and other phenolic compounds.

Key Steps:

-

Phosphoenolpyruvate and Erythrose 4-phosphate are converted to 3-dehydroquinate .

-

3-dehydroquinate is then converted to 3-dehydroshikimate .

Stage 2: Postulated Biosynthesis of the 1,5-Anhydro-D-glucitol Core

The formation of the unique 1,5-anhydro-D-glucitol core of this compound is less definitively established in Acer species. However, a plausible pathway involves the degradation of starch or glycogen, as observed in other organisms[2][3][7].

Postulated Pathway:

-

Starch/Glycogen is acted upon by α-1,4-glucan lyase , which cleaves α-1,4-glycosidic bonds to release 1,5-anhydro-D-fructose [2][3][7].

-

1,5-anhydro-D-fructose is then reduced by an anhydrofructose reductase to form 1,5-anhydro-D-glucitol [11][16].

Stage 3: Galloylation of the 1,5-Anhydro-D-glucitol Core

The final stage in this compound biosynthesis is the sequential addition of galloyl groups to the 1,5-anhydro-D-glucitol core. This process is catalyzed by specific enzymes called galloyltransferases, which utilize an activated form of gallic acid, typically β-glucogallin, as the galloyl donor[1][6][15].

Key Steps:

-

Gallic acid is esterified with UDP-glucose to form β-glucogallin (1-O-galloyl-β-D-glucose)[1][15].

-

A galloyltransferase transfers a galloyl group from β-glucogallin to the 6-position of 1,5-anhydro-D-glucitol , forming Ginnalin B (6-O-galloyl-1,5-anhydro-D-glucitol)[5].

-

A second galloyltransferase then transfers another galloyl group from β-glucogallin to the 2-position of Ginnalin B , yielding This compound (2,6-di-O-galloyl-1,5-anhydro-D-glucitol)[5].

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents [mdpi.com]

- 5. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]

- 6. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 7. Synthesis of gallotannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]

- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 12. Anti-hyperglycaemic effects of the Japanese red maple Acer pycnanthum and its constituents the ginnalins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

A Technical Guide to the Mechanism of Action of Ginnalin A in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, also known as acertannin, is a gallotannin, a specific type of hydrolysable tannin found in plants of the Acer (maple) genus.[1][2][3] As a polyphenolic compound, it has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and notable anti-carcinogenic properties.[1][2] Accumulating evidence reveals that this compound exerts its anticancer effects through a multi-pronged approach, targeting several core cellular processes that are typically dysregulated in cancer.

This technical guide provides an in-depth overview of the molecular mechanisms through which this compound inhibits cancer cell proliferation and survival. It details its role in inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways. The information is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy against cancer cells stems from its ability to simultaneously influence multiple cellular programs, leading to a comprehensive anti-proliferative and pro-death outcome.

Induction of Apoptosis

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway Activation: The primary mechanism involves modulating the Bcl-2 family of proteins. This compound upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[1][4][5] This shift in balance increases mitochondrial outer membrane permeability, leading to the release of Cytochrome c (Cyt c) into the cytosol.[1][6] This process is further supported by the observed upregulation of the CYCS gene, which encodes for Cytochrome c.[1][4][5][7] Once in the cytosol, Cyt c activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3, culminating in apoptosis.[1][4][5][7]

-

Extrinsic Pathway Engagement: this compound also enhances the expression of the Fas death receptor (FAS), a key component of the extrinsic pathway.[1][5][6] This likely sensitizes the cancer cells to apoptosis signals, leading to the activation of the initiator Caspase-8, which can also activate Caspase-3.[1][4][5][7]

-

Role of p53: The tumor suppressor protein p53 is a critical regulator of these apoptotic events. Treatment with this compound leads to a significant upregulation of p53 expression, which orchestrates the pro-apoptotic signaling cascade.[1][5][7]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[1] This prevents cancer cells from replicating their DNA and dividing.

The mechanism involves the disruption of the core cell cycle machinery:

-

Downregulation of Cyclins and CDKs: this compound treatment leads to a marked decrease in the levels of key cell cycle regulators, including Cyclin A and Cyclin D1.[1] Furthermore, it suppresses the expression of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.[1]

-

Inhibition of TGF Signaling: The suppression of CDK4/6 leads to the downregulation of Transforming Growth Factor-beta 1 (TGF-β1).[1][4] This, in turn, increases the expression of the CDK inhibitor CDKN2B, effectively blocking the TGF signaling pathway and reinforcing the cell cycle blockade.[1][4]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also mediated by its ability to modulate intracellular signaling cascades that are crucial for cell survival and stress response.

-

Nrf2 Pathway Activation: In colorectal cancer cells, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[8][9] It upregulates p62, which in turn inhibits Keap1, the negative regulator of Nrf2.[8][9] This allows Nrf2 to dissociate from Keap1 and translocate to the nucleus.[1][4][9] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxification genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][9] This activation is considered a key part of its chemopreventive effect.[8]

-

p38 MAPK Pathway: Studies on hepatocellular carcinoma cells suggest an interplay with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] The combination of this compound with a p38 MAPK inhibitor showed an additive effect in reducing cell viability, indicating that the MAPK pathway is involved in the cellular response to this compound.[5]

Quantitative Data Summary

The cytotoxic and gene-modulatory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |

| HCT116 | Colorectal Carcinoma | 24.8 µM | Not Specified | [9] |

| SW480 | Colorectal Carcinoma | 22.0 µM | Not Specified | [9] |

| SW620 | Colorectal Carcinoma | 39.7 µM | Not Specified | [9] |

| Hep3B | Hepatocellular Carcinoma | 155 µM | 72 hours | [7] |

| MDA-MB-231 | Breast Cancer | 160 µM | 72 hours | [5] |

| MCF7 | Breast Cancer | 300 µM | 72 hours | [5] |

| SH-SY5Y, N18TG2 | Neuroblastoma | 70-150 µg/mL | Not Specified | [1] |

Table 2: Modulation of Apoptosis-Related Gene Expression by this compound

Data represents the fold change in mRNA expression as determined by quantitative PCR (qPCR) following treatment with this compound at the respective IC50 concentration.

| Cell Line | Gene | Fold Change (Increase/Decrease) | Primary Effect | Citation |

| Hep3B | CASP3 | 12.09x Increase | Execution of Apoptosis | [7] |

| CASP8 | 10.14x Increase | Initiation of Apoptosis | [7] | |

| CASP9 | 3.37x Increase | Initiation of Apoptosis | [7] | |

| CYCS | 16.15x Increase | Apoptosome Formation | [7] | |

| p53 | 4.15x Increase | Tumor Suppression | [7] | |

| MDA-MB-231 | CASP3 | 3.88x Increase | Execution of Apoptosis | [5] |

| CASP8 | 12.11x Increase | Initiation of Apoptosis | [5] | |

| CASP9 | 4.76x Increase | Initiation of Apoptosis | [5] | |

| CYCS | 8.17x Increase | Apoptosome Formation | [5] | |

| FAS | 4.27x Increase | Death Receptor Signaling | [5] | |

| p53 | 3.31x Increase | Tumor Suppression | [5] | |

| MCF-7 | CASP9 | 8.24x Increase | Initiation of Apoptosis | [5] |

| p53 | 3.39x Increase | Tumor Suppression | [5] | |

| BCL2 | 1.85x Decrease | Promotion of Apoptosis | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (XTT/MTT Method)

-

Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (XTT or MTT) to colored formazan (B1609692) products, the amount of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5][7]

-

Reagent Addition: XTT or MTT reagent is added to each well and incubated for 2-4 hours.

-

Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added. The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated from the dose-response curve.

-

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

Principle: Measures the amount of specific mRNA transcripts to quantify gene expression levels.

-

Methodology:

-

Cell Treatment: Cells are cultured and treated with this compound (typically at the IC50 concentration) and a control for a defined period.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification.[7]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using the synthesized cDNA, gene-specific primers (for targets like CASP3, BCL2, p53, etc.), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The amplification of target genes is monitored in real-time. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin) and the fold change is calculated using the ΔΔCt method.[5][7]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Uses a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) to measure the DNA content of individual cells. The fluorescence intensity corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound for the desired duration.

-

Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Fixation: Cells are fixed, typically in ice-cold 70% ethanol, to permeabilize the membrane.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

-

Analysis: The resulting data is analyzed using software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.[9]

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by operating through a sophisticated and multifaceted mechanism. Its ability to induce apoptosis via both intrinsic and extrinsic pathways, halt cell proliferation through S and G2/M phase arrest, and modulate crucial signaling pathways like Nrf2 underscores its comprehensive action against cancer cells. The quantitative data consistently show its efficacy across a range of cancer types, including colorectal, breast, and hepatocellular carcinomas.

While the current in-vitro evidence is compelling, further research is necessary to fully realize its therapeutic potential. Future work should focus on:

-

In-Vivo Studies: Validating the observed anti-cancer effects in animal models to assess efficacy, pharmacokinetics, and safety.

-

Metastasis and Angiogenesis: Investigating the effect of this compound on cancer cell invasion, migration, and the formation of new blood vessels, which are critical for tumor growth and spread.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs or targeted therapies to enhance efficacy and potentially overcome drug resistance.

References

- 1. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. elgalabwater.com [elgalabwater.com]

- 9. This compound from Kujin tea (Acer tataricum subsp. ginnala) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

Ginnalin A: A Technical Guide to its Anti-Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginnalin A, a gallotannin found in plants of the Acer genus, has emerged as a promising natural compound with notable anti-carcinogenic properties. Extensive in vitro research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver, as well as neuroblastoma. The anti-tumor activity of this compound is multifaceted, primarily attributed to its capacity to induce apoptosis, trigger cell cycle arrest, and modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanisms of action, summarizing quantitative data from in vitro studies, and outlining the experimental protocols used to elucidate its effects. A significant gap in the current body of knowledge is the lack of in vivo data; as such, this document also highlights the critical need for animal studies to validate these promising preclinical findings.

Mechanism of Action

This compound exerts its anti-carcinogenic effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating genes. It upregulates pro-apoptotic players such as p53, BAX, and various caspases (CASP-3, CASP-8, CASP-9), while downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c (Cyt c) and subsequent activation of the caspase cascade, culminating in cell death.[1][2]

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at the S and G2/M phases.[1] This is achieved by downregulating the protein levels of key cell cycle regulators, specifically cyclin A and cyclin D1, which are essential for cell cycle progression.[1]

-

Activation of the Nrf2 Antioxidant Pathway: In colorectal cancer cells, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This is a critical defense mechanism against oxidative stress. This compound treatment leads to the inhibition of Kelch-like ECH-associated protein 1 (Keap1) and the upregulation of p62, which promotes the nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 stimulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[3]

-

Modulation of Other Signaling Pathways: Preliminary evidence suggests that this compound's effects may also be linked to the MAPK and TGF-β signaling pathways.[1] For instance, its combination with a p38 MAPK inhibitor has been shown to enhance its apoptotic effects in hepatocellular carcinoma cells.[1]

Quantitative Data from In Vitro Studies

The anti-proliferative and pro-apoptotic activity of this compound has been quantified across a range of human cancer cell lines. The following tables summarize the key findings.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| HCT-116 | Colorectal Carcinoma | MTT | 24.8 µM | Not Specified | [3] |

| SW480 | Colorectal Adenocarcinoma | MTT | 22.0 µM | Not Specified | [3] |

| SW620 | Colorectal Adenocarcinoma | MTT | 39.7 µM | Not Specified | [3] |

| Hep3B | Hepatocellular Carcinoma | XTT | 155 µM | 72 hours | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | XTT | 160 µM | 72 hours | [6] |

| MCF-7 | Breast Adenocarcinoma | XTT | 300 µM | 72 hours | [6] |

| SH-SY5Y | Neuroblastoma | MTT | 70-150 µg/mL | Not Specified | [1] |

| N18TG2 | Neuroblastoma (Mouse) | MTT | 70-150 µg/mL | Not Specified | [1] |

Table 2: Pro-Apoptotic Gene Expression Changes Induced by this compound

| Cell Line | Cancer Type | Gene | Fold Increase in Expression | Method | Reference |

| Hep3B | Hepatocellular Carcinoma | CASP3 | 12.09 | qPCR | [5] |

| Hep3B | Hepatocellular Carcinoma | CASP8 | 10.14 | qPCR | [5] |

| Hep3B | Hepatocellular Carcinoma | CASP9 | 3.37 | qPCR | [5] |

| Hep3B | Hepatocellular Carcinoma | CYCS | 16.15 | qPCR | [5] |

| Hep3B | Hepatocellular Carcinoma | p53 | 4.15 | qPCR | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | CASP3 | 3.88 | qPCR | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | CASP8 | 12.11 | qPCR | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | CASP9 | 4.76 | qPCR | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | CYCS | 8.17 | qPCR | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | FAS | 4.27 | qPCR | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | p53 | 3.31 | qPCR | [6] |

| MCF-7 | Breast Adenocarcinoma | CASP9 | 8.24 | qPCR | [6] |

| MCF-7 | Breast Adenocarcinoma | p53 | 3.39 | qPCR | [6] |

| MCF-7 | Breast Adenocarcinoma | BCL2 | -1.85 (Decrease) | qPCR | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways affected by this compound and a typical workflow for assessing its anti-proliferative activity.

Caption: this compound Induced Apoptotic Pathway.

References

- 1. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Kujin tea (Acer tataricum subsp. ginnala) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. elgalabwater.com [elgalabwater.com]

- 5. Survey of the Apoptotic Effect of this compound on Hep3b Human Hepatocellular Carcinoma Cell Line [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Ginnalin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, also known as acertannin, is a hydrolyzable gallotannin found in various species of the Acer (maple) genus.[1][2] As a polyphenolic compound, this compound has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its chemical structure, which is rich in galloyl moieties that can donate hydrogen atoms to neutralize free radicals.[1][3] Beyond direct radical scavenging, this compound also upregulates the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[[“]] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[[“]]

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, thereby reducing the production of inflammatory mediators.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound (acertannin).

Table 1: Antioxidant Activity of this compound (Acertannin)

| Assay | Target | IC50 Value (μM) | Source |

| DPPH Radical Scavenging | DPPH Radical | 11.3 ± 0.5 | Park et al., 2017[6] |

| Superoxide Radical Scavenging (NBT) | Superoxide Radical | 2.5 ± 0.1 | Park et al., 2017[6] |

Table 2: Anti-inflammatory Activity of this compound (Acertannin)

| Assay | Cell Line | Inflammatory Marker | IC50 Value (μM) | Source |

| Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 | Nitric Oxide (NO) | 49.6 ± 2.1 | Park et al., 2017[6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory properties.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of each concentration of the this compound sample solutions and the positive control to different wells.

-

For the control well (blank), add 100 µL of methanol.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value (the concentration that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS

-

Potassium persulfate

-

Methanol or phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay:

-

In a 96-well plate, add 20 µL of each concentration of the this compound sample solutions and the positive control to different wells.

-

Add 180 µL of the diluted ABTS•+ solution to all wells.

-

Mix and incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Reagents and Materials:

-

DCFH-DA

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cell line (e.g., RAW 264.7 macrophages)

-

Inducing agent (e.g., LPS or H₂O₂)

-

This compound

-

24-well plate

-

Fluorescence microscope or microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, induce oxidative stress by adding an inducing agent (e.g., 1 µg/mL LPS).

-

Staining:

-

Remove the medium and wash the cells with PBS.

-

Add a working solution of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of this compound on ROS production.

-

Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Reagents and Materials:

-

Cell line and treatment reagents (as above)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells as described for the ROS assay. After treatment, lyse the cells in lysis buffer. For Nrf2 translocation, cytoplasmic and nuclear fractions should be separated.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

qRT-PCR is used to measure the mRNA levels of specific genes.

-

Reagents and Materials:

-

Cell line and treatment reagents

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

-

-

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. This technical guide provides a foundational resource for researchers, offering quantitative data, mechanistic insights, and detailed experimental protocols to facilitate future studies and the potential development of this compound-based therapeutics. Further research is warranted to fully elucidate its therapeutic potential, particularly in obtaining more extensive quantitative data on its anti-inflammatory effects and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 3. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ginnalin A: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ginnalin A, a bioactive polyphenolic compound found in various Acer species. This document details the historical context of its discovery, outlines established experimental protocols for its extraction and purification, and presents its physicochemical and biological properties in a structured format. Special emphasis is placed on its anticancer and antioxidant activities, including the elucidation of its interaction with the Nrf2 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction: The Emergence of a Promising Phytochemical

This compound, also known as acertannin, is a hydrolyzable tannin belonging to the gallotannin class. Its chemical structure is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached at the 2- and 6-positions.[1] First isolated from the leaves of the Amur maple (Acer ginnala), this compound has since been identified in other maple species, including the red maple (Acer rubrum) and the Tatarian maple (Acer tataricum).[2][3]

This compound has garnered significant scientific interest due to its diverse biological activities, which include potent antioxidant, anticancer, and anti-inflammatory properties.[2][4] This guide delves into the technical aspects of this compound research, providing detailed methodologies and quantitative data to facilitate further investigation and drug development efforts.

Discovery and Structural Elucidation

The initial discovery of this compound, then named acertannin, was made by Perkin and Uyeda from the leaves of Acer ginnala.[3] Subsequent research led to the full elucidation of its structure as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[5] The structural confirmation was achieved through comprehensive spectroscopic analysis, primarily utilizing two-dimensional Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₁₃ |

| Molecular Weight | 468.37 g/mol |

| Exact Mass | 468.09039069 |

| Appearance | Crystalline solid |

| CAS Number | 76746-56-0 |

Spectroscopic Data

The structural identity of this compound is definitively confirmed by its characteristic spectroscopic data.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound (in CD₃OD)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Glucitol Core | ||

| 1 | 3.01 (t, J=11.1 Hz, H-1b), 3.28 (m, H-1a) | 69.89 |

| 2 | 3.71 (m) | 70.39 |

| 3 | 3.28 (m) | 78.28 |

| 4 | 3.11 (m) | 69.99 |

| 5 | 3.11 (m) | 78.65 |

| 6 | 4.13 (dd, J=4.5, 11.7 Hz, H-6b), 4.39 (br d, J=11.7 Hz, H-6a) | 64.40 |

| Galloyl Group 1 | ||

| 2', 6' | 6.93 (s) | 108.98 |

| 1' | 119.85 | |

| 4' | 138.66 | |

| 3', 5' | 145.73 | |

| 7' (C=O) | 166.30 | |

| Galloyl Group 2 | ||

| 2'', 6'' | 7.06 (s) | 109.02 |

| 1'' | 120.59 | |

| 4'' | 138.15 | |

| 3'', 5'' | 144.95 | |

| 7'' (C=O) | 169.00 |

Data compiled from multiple sources.[4][5]

Mass Spectrometry Data: The mass spectrum of this compound shows a molecular ion peak corresponding to its chemical formula. High-resolution mass spectrometry has detected a peak at m/z 469.0971 [M+H]⁺.[7]

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Acer species involve a multi-step process. The following protocols are based on established methodologies.

Extraction from Acer tataricum subsp. ginnala Leaves

This protocol is adapted from a method used for isolating this compound for bioactivity studies.[8]

-

Maceration: Air-dried and powdered leaves of Acer tataricum subsp. ginnala are extracted with 80% aqueous ethanol (B145695) at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity.

-

Column Chromatography (Initial Separation): The n-butanol fraction, which is enriched with this compound, is subjected to column chromatography on a HW-40c column. Elution is performed with a step-wise gradient of water-methanol.

-

Column Chromatography (Purification): The fraction containing this compound is further purified by repeated chromatography on a Sephadex LH-20 column, eluting with a water-methanol gradient.

-

Identification: The purified this compound is identified by comparing its NMR and mass spectral data with literature values.

Hot Water Extraction from Acer rubrum Buds

This method is suitable for obtaining extracts enriched in this compound for antioxidant studies.[4]

-

Extraction: Dried buds of Acer rubrum are extracted with hot water.

-

Filtration: The resulting aqueous extract is filtered to remove solid plant material.

-

Analysis: The extract can be directly used for bioassays or further purified using chromatographic techniques as described above.

Extraction from Acer ginnala Bark

A general method for obtaining extracts from the bark is as follows.[9]

-

Preparation: Dried and pulverized bark of Acer ginnala is used.

-

Reflux Extraction: The powdered bark is extracted by boiling in distilled water for 2 hours using a reflux extractor.

-

Filtration and Evaporation: The extract is filtered and then evaporated under vacuum.

-

Lyophilization: The concentrated extract is freeze-dried to obtain a powdered extract.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antioxidant properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 2: IC₅₀ Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| HCT116 | Colon Cancer | 24.8 | 48 |

| SW480 | Colon Cancer | 22.0 | 48 |

| SW620 | Colon Cancer | 39.7 | 48 |

| MDA-MB-231 | Breast Cancer | 160 | 72 |

| MCF-7 | Breast Cancer | 300 | 72 |

| SH-SY5Y | Neuroblastoma | 70-150 µg/mL | 24-48 |

| N18TG2 | Neuroblastoma | 70-150 µg/mL | 24-48 |

Data compiled from multiple sources.[8][10][11]

Antioxidant Activity

This compound is a potent antioxidant, exhibiting strong radical scavenging activity.[4] Its antioxidant capacity has been demonstrated in various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[4]

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant defense system.[2][12] Pre-treatment with this compound leads to the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and its subsequent translocation into the nucleus.[12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1).[2][12][13]

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, isolation, and biological activities, with a focus on providing practical information for researchers. The detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways are intended to serve as a solid foundation for future studies.

Further research is warranted to explore the full spectrum of this compound's bioactivities, optimize its extraction and synthesis, and evaluate its efficacy and safety in preclinical and clinical settings. The information compiled in this technical guide will hopefully accelerate these efforts and contribute to the development of new therapeutic agents based on this remarkable phytochemical.

References

- 1. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Structure of Aceritannin (Acertannin). I. Determination of the Location of Two Galloyl Groups in Aceritannin [jstage.jst.go.jp]

- 4. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Buy this compound [smolecule.com]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound from Kujin tea (Acer tataricum subsp. ginnala) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Acer tataricum subsp. ginnala Inhibits Skin Photoaging via Regulating MAPK/AP-1, NF-κB, and TGFβ/Smad Signaling in UVB-Irradiated Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of this compound Isolated from Acer ginnala Maxim. against Neuroblastoma Cells - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]

- 11. mdpi.com [mdpi.com]

- 12. explorationpub.com [explorationpub.com]

- 13. This compound Binds to the Subpockets of Keap1 Kelch Domain To Activate the Nrf2-Regulated Antioxidant Defense System in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Acertannin (Ginnalin A): A Technical Guide on its Core Biology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acertannin, also known as Ginnalin A, is a polyphenolic compound belonging to the gallotannin class of hydrolyzable tannins.[1][2][3] First isolated from plants of the Acer genus, such as the Amur maple (Acer ginnala) and red maple (Acer rubrum), this molecule has garnered significant interest within the scientific community for its diverse and potent biological activities.[4][5] Structurally, Acertannin is 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[6][7][8] This technical guide provides an in-depth overview of Acertannin, its relationship with this compound, its biological effects supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.

Introduction: Acertannin and its Identity as this compound

Acertannin and this compound are synonymous terms for the same chemical entity.[9][10] It is a digalloyl gallotannin characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached at the 2- and 6-positions.[4][11][12] This specific structural arrangement confers its distinct chemical properties and a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antihyperglycemic effects.[1][3][7][11][13][14]

Quantitative Data Summary

The biological activities of Acertannin (this compound) have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| HCT-116 | Colorectal Carcinoma | 24.8 µM | Not Specified | [12] |

| SW480 | Colorectal Carcinoma | 22.0 µM | Not Specified | [12] |

| SW620 | Colorectal Carcinoma | 39.7 µM | Not Specified | [12] |

| Hep3B | Hepatocellular Carcinoma | 155 µM | 72 hours | [6] |

| MDA-MB-231 | Breast Cancer | 160 µM | 72 hours | [11] |

| MCF-7 | Breast Cancer | 300 µM | 72 hours | [11] |

| SH-SY5Y | Neuroblastoma | 70-150 µg/mL | Not Specified | [2] |

| N18TG2 | Neuroblastoma | 70-150 µg/mL | Not Specified | [2] |

Table 2: Antioxidant and Enzyme Inhibitory Activity

| Assay | Activity | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | Antioxidant | Significantly low (not specified) | [2] |

| Nitroblue Tetrazolium (NBT)/Superoxide Scavenging | Antioxidant | Significantly low (not specified) | [2] |

| α-Glucosidase Inhibition | Antidiabetic | Not Specified | [7] |

Key Signaling Pathways Modulated by Acertannin (this compound)

Acertannin exerts its biological effects by modulating several critical intracellular signaling pathways.

Apoptosis Induction

Acertannin has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Caption: Acertannin induces apoptosis via upregulation of FAS, p53, and Bax, and downregulation of Bcl-2.

Nrf2/HO-1 Antioxidant Pathway Activation

Acertannin activates the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[2] This contributes to its protective effects against oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Kujin tea (Acer tataricum subsp. ginnala) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aminer.org [aminer.org]

- 9. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Survey of the Apoptotic Effect of this compound on Hep3B Human Hepatocellular Carcinoma Cell Line | AVESİS [avesis.bozok.edu.tr]

- 11. Apoptotic Effect of this compound on MDA-MB-231 and MCF7 Human Breast Cancer Cell Lines [mdpi.com]

- 12. This compound from Kujin tea (Acer tataricum subsp. ginnala) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

Ginnalin A: A Technical Guide to its Physicochemical Properties for Research Professionals

Introduction: Ginnalin A, also known as Aceritannin, is a hydrolyzable gallotannin found in plants of the Acer genus, such as the Amur maple (Acer ginnala) and the red maple (Acer rubrum)[1][2][3][4]. As a digalloyl gallotannin, its structure features two galloyl groups attached to a 1,5-anhydro-D-glucitol core[2][4]. This unique molecular architecture contributes to its significant biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a compound of high interest for drug development and biomedical research[3][5][6][7]. This guide provides an in-depth overview of the physicochemical properties, relevant experimental protocols, and key signaling pathways associated with this compound.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its biological activity, solubility, and stability. These properties are summarized in the table below. The presence of multiple hydroxyl groups results in a high topological polar surface area, indicating significant polarity and a hydrophilic nature[2].

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀O₁₃ | [1][2][5][8] |

| Molecular Weight | 468.4 g/mol | [1][2][5][8] |

| Exact Mass | 468.09039069 Da | [1][2][8] |

| IUPAC Name | [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | [1][2][8] |

| CAS Number | 76746-56-0 | [2][8] |

| Topological Polar Surface Area | 224 Ų | [2] |

| XlogP | -0.3 | [2] |

| Appearance | Not specified in search results. | |

| Solubility | Exhibits hydrophilic character, suggesting preference for aqueous environments.[2] Specific solubility data in common lab solvents like water, ethanol, and DMSO are not detailed in the provided search results. | [2] |

| Melting Point | Not specified in search results. | |

| Stability | Store at < -15°C for long-term storage.[5] | [5] |

Experimental Protocols

Extraction and Purification of this compound from Acer tataricum subsp. ginnala

This protocol describes a common method for the isolation and purification of this compound from plant material, specifically the leaves of Acer tataricum subsp. ginnala[9].

Methodology:

-

Extraction:

-

The dried leaves of Acer tataricum subsp. ginnala are extracted with 80% aqueous ethanol.

-

The resulting extract is then filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure to yield a crude extract[9].

-

-

Partitioning:

-

The crude extract undergoes successive liquid-liquid partitioning with solvents of increasing polarity. This typically includes:

-

Petroleum ether

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

This step separates compounds based on their polarity, with this compound expected to be enriched in the more polar fractions like n-butanol[9].

-

-

Chromatographic Purification:

-

The n-butanol fraction is concentrated and subjected to column chromatography.

-

A HW-40c column is used, eluting with a step-wise gradient of water-methanol to yield multiple fractions[9].

-

Fractions containing this compound are further purified by repeated Sephadex LH-20 chromatography, again using a water-methanol elution system[9].

-

-

Identification and Verification:

-

The purified fractions are analyzed to confirm the presence and purity of this compound.

-

Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the chemical structure[9].

-

References

- 1. This compound | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]

- 5. This compound | 76746-56-0 | FG65656 | Biosynth [biosynth.com]

- 6. This compound and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [cuh.ndl.gov.in]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. elgalabwater.com [elgalabwater.com]

Ginnalin A: A Technical Guide to its Role in Modulating Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a polyphenolic compound predominantly found in plants of the Acer genus, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates oxidative stress pathways. Central to its action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Furthermore, this document explores the anti-inflammatory effects of this compound, which are intrinsically linked to its ability to mitigate oxidative stress, partly through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. This guide offers a comprehensive overview of the current understanding of this compound's bioactivity, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the key signaling cascades.

Introduction to Oxidative Stress and the Therapeutic Potential of this compound

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicating oxidative stress in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.

This compound has emerged as a promising therapeutic agent due to its ability to counteract oxidative stress. It functions as an indirect antioxidant by activating endogenous defense mechanisms, primarily through the Nrf2 pathway. This mode of action suggests that this compound could be a valuable tool in the development of novel therapies for oxidative stress-related diseases.

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound activates this pathway by interacting with Keap1. Molecular docking studies have revealed that this compound fits into the subpockets of the Keap1 Kelch domain.[1][2] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1][3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Key downstream targets of Nrf2 activation by this compound include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone free radicals.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The activation of the Nrf2/HO-1 pathway by this compound ultimately enhances the cell's capacity to neutralize ROS and resist oxidative damage.[1]

Signaling Pathway Diagram: Nrf2/HO-1 Activation by this compound

Caption: this compound disrupts the Keap1-Nrf2 complex, enabling Nrf2 translocation and antioxidant gene expression.

Modulation of the NF-κB Signaling Pathway and Anti-inflammatory Effects

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of inflammatory genes.

Oxidative stress is a known activator of the NF-κB pathway. This compound's ability to scavenge ROS and upregulate antioxidant defenses through the Nrf2 pathway indirectly inhibits NF-κB activation by reducing the primary oxidative trigger.

Furthermore, this compound has been shown to suppress the expression of key pro-inflammatory enzymes that are downstream targets of NF-κB, including:

-

Inducible Nitric Oxide Synthase (iNOS): Produces large amounts of nitric oxide, which can contribute to oxidative and nitrosative stress.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

By mitigating both the upstream activators and downstream effectors of the NF-κB pathway, this compound exerts significant anti-inflammatory effects.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: this compound inhibits NF-κB activation by reducing ROS and suppressing IKK activity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and inflammation as reported in the literature.

Table 1: Effect of this compound on Nrf2 Pathway Gene and Protein Expression

| Target | Cell Line | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| NQO1 | SH-SY5Y | 20 µM this compound | > 4.6 | - | [1] |

| HO-1 | SH-SY5Y | 20 µM this compound | ~ 1.2 | - | [1] |

| GCLC | SH-SY5Y | 20 µM this compound | ~ 0.7 | - | [1] |

| Nrf2 | HCT116 | - | Upregulated | Upregulated | Bi et al., 2018 |

| HO-1 | HCT116 | - | Upregulated | Upregulated | Bi et al., 2018 |

| NQO1 | HCT116 | - | Upregulated | Upregulated | Bi et al., 2018 |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

| Marker | Model System | Treatment | Effect | Reference |